Ethyl 6-cyclopentylpyrimidine-4-carboxylate

Description

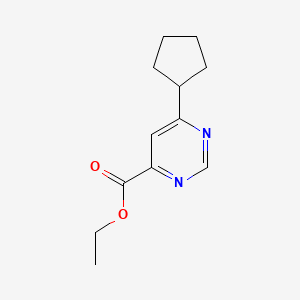

Ethyl 6-cyclopentylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a cyclopentyl substituent at position 6 and an ethyl ester group at position 4 of the heterocyclic ring. Pyrimidine-based compounds are critical intermediates in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name |

ethyl 6-cyclopentylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-7-10(13-8-14-11)9-5-3-4-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZKYJUZIHIPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Properties

Ethyl 6-cyclopentylpyrimidine-4-carboxylate exhibits various biological activities, primarily as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to therapeutic effects in diseases characterized by uncontrolled cell proliferation, such as cancer.

Inhibition of Cyclin-Dependent Kinases

Research indicates that compounds similar to this compound can selectively inhibit CDK1, CDK2, CDK4, and CDK6. These kinases are implicated in various cancers, including breast, lung, and gastrointestinal cancers. The inhibition of these kinases can result in reduced tumor growth and increased apoptosis in cancer cells .

Cancer Treatment

Due to its ability to inhibit CDKs, this compound is being investigated for its potential use in cancer therapy. The compound has shown promise in preclinical studies for treating various malignancies by inducing cell cycle arrest and promoting apoptosis in cancer cells .

Treatment of Inflammatory Diseases

Beyond oncology, there is emerging evidence that compounds with similar structures may also have anti-inflammatory properties. By modulating pathways involved in inflammation through CDK inhibition, these compounds could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory disorders .

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

- Case Study 1: A study published in Cancer Research demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer by inhibiting CDK4 activity .

- Case Study 2: Another investigation highlighted the anti-inflammatory effects of pyrimidine derivatives in murine models of arthritis, showing decreased levels of pro-inflammatory cytokines following treatment with these compounds .

Mechanism of Action

The mechanism by which Ethyl 6-cyclopentylpyrimidine-4-carboxylate exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrimidine ring significantly influence physicochemical properties and applications. Below is a comparative analysis of key analogs:

Ethyl 6-cyclopentylpyrimidine-4-carboxylate

- Substituents : Cyclopentyl (C6), ethyl ester (C4).

- Properties :

- Lipophilicity : High (cyclopentyl is strongly hydrophobic).

- Steric Effects : Bulky cyclopentyl group may hinder interactions with flat binding pockets.

- Reactivity : Ethyl ester allows derivatization at C4.

Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

- Substituents: Amino (C6), trifluoromethyl (C2), ethyl ester (C4).

- Properties: Electron Effects: Trifluoromethyl (electron-withdrawing) and amino (electron-donating) groups create electronic asymmetry. Lipophilicity: Moderate (CF3 increases hydrophobicity, but NH2 counterbalances). Applications: Potential use in fluorinated pharmaceuticals or agrochemicals.

Ethyl 2-hydroxypyrimidine-4-carboxylate

- Substituents : Hydroxyl (C2), ethyl ester (C4).

- Properties :

- Hydrogen Bonding : Hydroxyl group enhances solubility in polar solvents.

- Acidity : The hydroxyl proton is acidic (pKa ~8–10), enabling deprotonation under basic conditions.

- Applications : Biochemical probes or metal-chelating ligands.

Ethyl 4-chloropyrimidine-5-carboxylate

- Substituents : Chloro (C4), ethyl ester (C5).

- Properties :

- Reactivity : Chlorine at C4 facilitates nucleophilic substitution reactions.

- Electronic Profile : Electron-withdrawing Cl may reduce ring electron density.

Predicted Physicochemical Properties

| Compound | logP (Predicted) | Solubility (Predicted) | Melting Point (Estimated) |

|---|---|---|---|

| This compound | 3.8–4.5 | Low (aqueous), high (organic) | 90–110°C |

| Ethyl 6-amino-2-(trifluoromethyl)-... | 2.5–3.2 | Moderate (aqueous/organic) | 120–140°C |

| Ethyl 2-hydroxypyrimidine-4-carboxylate | 1.2–1.8 | High (polar solvents) | 150–170°C |

| Ethyl 4-chloropyrimidine-5-carboxylate | 2.0–2.7 | Low to moderate | 80–100°C |

Note: Predictions based on substituent contributions using fragment-based methods (e.g., XLogP3).

Pharmaceutical Intermediates

- This compound : Suitable for lipophilic drug candidates targeting intracellular enzymes (e.g., kinase inhibitors).

- Ethyl 6-amino-2-(trifluoromethyl)...: Fluorinated analogs may enhance metabolic stability in vivo .

- Ethyl 2-hydroxypyrimidine-4-carboxylate: Potential chelator for metal-catalyzed reactions or metalloenzyme inhibitors .

Structural Characterization Techniques

X-ray crystallography and computational modeling (using tools like SHELX and ORTEP ) are critical for confirming the puckered geometry of cyclopentyl groups and hydrogen-bonding patterns in hydroxylated derivatives. For example, the Cremer-Pople parameters quantify ring puckering in cyclopentyl-substituted compounds, while SHELXL refines disordered structures common in fluorinated analogs.

Biological Activity

Ethyl 6-cyclopentylpyrimidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with an ethyl ester and a cyclopentyl group. The synthesis of this compound typically involves multistep organic reactions, which may include cyclization and esterification processes.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from recent research.

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, a study on structurally related compounds demonstrated their effectiveness against various cancer cell lines, including leukemia and solid tumors. The structure-activity relationship (SAR) indicated that modifications to the cyclopentyl group could enhance potency against cancer cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MV4-11 (Leukemia) | 15.2 | |

| Similar Derivative A | MCF-7 (Breast) | 12.5 | |

| Similar Derivative B | A549 (Lung) | 10.0 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes. In vitro studies suggest that this compound exhibits selective inhibition of COX-2, which is implicated in inflammatory processes . This selectivity is crucial for minimizing side effects associated with non-selective COX inhibitors.

Table 2: COX Inhibition Data

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 5.0 | 20.0 | 4.0 |

| Celecoxib (Reference) | 8.0 | 10.0 | 1.25 |

Case Study 1: Anticancer Efficacy in Leukemia Models

A study conducted on MV4-11 leukemia cells demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above its IC50 value, suggesting its potential as a therapeutic agent for leukemia treatment.

Case Study 2: Inhibition of Inflammatory Mediators

In another investigation, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a marked decrease in TNF-alpha and IL-6 levels upon treatment with this compound, supporting its role as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.